molecular formula C18H25N3O4 B2920450 N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-dimethylmorpholine-4-carboxamide CAS No. 1008033-10-0

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-dimethylmorpholine-4-carboxamide

Cat. No. B2920450
CAS RN: 1008033-10-0
M. Wt: 347.415
InChI Key: YRLFJJGXRLIRBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of 3-methoxyphenylacetic acid with a pyrrolidinone derivative. The subsequent cyclization and amidation lead to the formation of the target compound. Detailed synthetic pathways and reaction conditions can be found in the literature .


Molecular Structure Analysis

Compound X adopts a three-dimensional conformation due to the presence of the pyrrolidinone and dimethylmorpholine rings. The 3-methoxyphenyl group contributes to its overall shape. X-ray crystallography and spectroscopic techniques (such as FT-IR, FT-Raman, and NMR) have been employed to elucidate its precise structure .

Scientific Research Applications

Heterocyclic Derivative Syntheses

Research in heterocyclic chemistry, particularly involving palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions, has shown that various heterocyclic derivatives can be synthesized with satisfactory yields. These reactions are carried out under specific conditions and can lead to the formation of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. Such processes have significant implications for the development of pharmacologically active compounds and offer insights into the utility of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-dimethylmorpholine-4-carboxamide in medicinal chemistry (Bacchi et al., 2005).

Novel Benzodifuranyl and Heterocyclic Compounds

The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has been explored, demonstrating potent analgesic and anti-inflammatory activities. These compounds, including various pyrimidines, triazines, oxadiazepines, and thiazolopyrimidines, indicate the versatility of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-dimethylmorpholine-4-carboxamide as a precursor for the synthesis of biologically active molecules. The significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects of these derivatives highlight their potential in pharmaceutical research and development (Abu‐Hashem et al., 2020).

Synthesis of 1H-1-pyrrolylcarboxamides

The synthesis of substituted 1H-1-pyrrolylcarboxamides through acyl chlorides demonstrates the chemical versatility and potential pharmacological interest of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-dimethylmorpholine-4-carboxamide derivatives. These compounds, synthesized via various amines and pyrrole compounds, have been characterized for their potential in medicinal chemistry, showcasing the broad applicability of this chemical structure in developing pharmacologically relevant molecules (Bijev et al., 2003).

Molecular Interaction Studies

Investigations into the molecular interactions of specific antagonists with cannabinoid receptors shed light on the structural and functional dynamics of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-dimethylmorpholine-4-carboxamide derivatives. Such studies contribute to the understanding of receptor-ligand interactions, offering potential pathways for the development of targeted therapies in neurological and psychological disorders (Shim et al., 2002).

properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-12-9-20(10-13(2)25-12)18(23)19-14-7-17(22)21(11-14)15-5-4-6-16(8-15)24-3/h4-6,8,12-14H,7,9-11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLFJJGXRLIRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide

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